molecular formula C14H18N2O3S2 B14938024 3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

Cat. No.: B14938024
M. Wt: 326.4 g/mol
InChI Key: BIYLXIDPWPFODH-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a complex organic compound with a unique structure that includes a benzothiazole ring and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride. The final step involves the coupling of the benzothiazole derivative with 3,3-dimethylbutanamide under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethylbutanamide: Lacks the benzothiazole ring and methylsulfonyl group, resulting in different chemical properties and biological activities.

    Benzothiazole derivatives: Share the benzothiazole core but differ in substituents, leading to variations in reactivity and applications.

    Methylsulfonyl compounds: Contain the methylsulfonyl group but differ in the rest of the structure, affecting their overall properties.

Uniqueness

3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is unique due to the combination of the benzothiazole ring, methylsulfonyl group, and butanamide moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C14H18N2O3S2

Molecular Weight

326.4 g/mol

IUPAC Name

3,3-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C14H18N2O3S2/c1-14(2,3)8-12(17)16-13-15-10-6-5-9(21(4,18)19)7-11(10)20-13/h5-7H,8H2,1-4H3,(H,15,16,17)

InChI Key

BIYLXIDPWPFODH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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